4-Chloro-6H-benzo[c]chromen-6-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H7ClO2 |
|---|---|
Molecular Weight |
230.64 g/mol |
IUPAC Name |
4-chlorobenzo[c]chromen-6-one |
InChI |
InChI=1S/C13H7ClO2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)16-12(9)11/h1-7H |
InChI Key |
IWGVSBMJXGBEER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=CC=C3)Cl)OC2=O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the 4 Chloro 6h Benzo C Chromen 6 One Core
Regioselective Functionalization and Substituent Effects
Regioselective functionalization of the 4-Chloro-6H-benzo[c]chromen-6-one core is crucial for fine-tuning its biological activity. The inherent reactivity of the aromatic rings and the lactone moiety can be exploited to introduce various functional groups at specific positions. The directing effects of existing substituents on the benzo[c]chromenone framework play a pivotal role in determining the outcome of electrophilic and nucleophilic substitution reactions.
The chlorine atom at the 4-position, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, yet it directs incoming electrophiles to the ortho and para positions. Conversely, it activates the ring for nucleophilic aromatic substitution. The presence and nature of other substituents on the aromatic rings can further modulate this reactivity. Electron-donating groups enhance the nucleophilicity of the aromatic system, facilitating electrophilic attack, while additional electron-withdrawing groups increase the susceptibility to nucleophilic attack. doubtnut.com
For instance, the synthesis of functionalized 4-chlorophenols and 10-chloro-7-hydroxy-6H-benzo[c]chromen-6-ones has been achieved through [3+3] cyclization reactions, highlighting the ability to control regioselectivity during the construction of the core structure itself. researchgate.net This approach allows for the preconceived placement of substituents, thereby influencing the subsequent functionalization steps.
The table below illustrates the effect of different substituents on the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution.
Table 1: Effect of Substituents on Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence |
|---|---|---|
| -NO₂ | Deactivating | Meta |
| -Cl | Deactivating | Ortho, Para |
| -OH | Activating | Ortho, Para |
| -CH₃ | Activating | Ortho, Para |
Halogen Exchange and Modification Strategies
The chlorine atom at the 4-position of the 6H-benzo[c]chromen-6-one core serves as a versatile handle for further chemical modifications through halogen exchange reactions. These reactions are instrumental in converting the less reactive chloro-derivative into more reactive bromo- or iodo-analogs, which are more amenable to transition metal-catalyzed cross-coupling reactions. frontiersin.org This strategy significantly broadens the scope of accessible derivatives.
Metal-mediated halogen exchange reactions, often catalyzed by copper or palladium complexes, provide efficient methods for this transformation. For example, treatment with sodium iodide in the presence of a suitable catalyst can replace the chlorine with iodine. Conversely, the chlorine can be replaced by fluorine using specific fluorinating agents, which can be beneficial for modulating the compound's pharmacokinetic properties.
Beyond exchange, the chlorine atom can be displaced by various nucleophiles. Reactions with amines, thiols, and alkoxides can introduce a diverse array of functional groups at the 4-position, leading to novel derivatives with potentially altered biological activities. researchgate.net For example, substitution of the chlorine with an azide (B81097) group can be achieved, and subsequent thermal cyclization of the resulting azide can lead to the formation of fused heterocyclic systems. researchgate.net
Introduction of Heterocyclic Moieties (e.g., Triazoles)
The incorporation of heterocyclic moieties, such as triazoles, into the this compound scaffold is a prominent strategy for generating compounds with enhanced pharmacological properties. nih.govnih.gov Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are known to participate in various biological interactions and are present in numerous approved drugs. nih.govnih.gov
One of the most powerful methods for introducing a 1,2,3-triazole ring is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne. To apply this to the benzo[c]chromenone core, the 4-chloro substituent can be replaced by an azide group, as mentioned previously. The resulting 4-azido-6H-benzo[c]chromen-6-one can then be reacted with a variety of alkynes to generate a library of 1,4-disubstituted 1,2,3-triazole derivatives.
Alternatively, the benzo[c]chromenone scaffold can be modified to contain an alkyne functionality, which can then be reacted with various azides. The versatility of this approach allows for the introduction of a wide range of substituents on the triazole ring, enabling extensive structure-activity relationship (SAR) studies.
The synthesis of 1,2,4-triazoles can also be achieved through various synthetic routes, often involving the cyclization of thiosemicarbazide (B42300) intermediates or the reaction of hydrazines with appropriate precursors. raco.catorganic-chemistry.org
Scaffold Modifications for Pharmacological Diversification
Beyond functionalization of the existing scaffold, modifications of the 6H-benzo[c]chromen-6-one core itself are crucial for pharmacological diversification. These modifications can involve altering the lactone ring, modifying the aromatic systems, or introducing new ring systems.
For instance, reduction of the lactone carbonyl group can yield the corresponding lactol, which can exist in equilibrium with the open-chain hydroxy acid. Further reactions at this position can lead to a variety of derivatives. The aromatic rings can be hydrogenated to produce tetrahydro-benzo[c]chromen-6-one derivatives, which can exhibit different biological profiles compared to their fully aromatic counterparts. nih.gov
The synthesis of derivatives with modified substitution patterns on the aromatic rings is another key strategy. This can be achieved by starting with appropriately substituted precursors during the initial synthesis of the benzo[c]chromenone core. orgsyn.orgchemrxiv.org For example, the use of substituted biphenyl-2-carboxylic acids can lead to a range of derivatives with different electronic and steric properties.
Furthermore, the benzo[c]chromenone scaffold can serve as a template for the synthesis of other complex heterocyclic systems through ring-transformation reactions. researchgate.net These modifications can lead to entirely new classes of compounds with unique pharmacological properties, expanding the therapeutic potential of this versatile scaffold.
Mechanistic Investigations of Synthesis Reactions
Elucidation of Reaction Pathways and Intermediate Formation
The formation of the 6H-benzo[c]chromen-6-one scaffold is not the result of a single, universal mechanism but rather a collection of elegant reaction pathways, each characterized by the formation of specific intermediates.
One prominent pathway involves a photocatalyzed radical cyclization . In this approach, S-aryl dibenzothiophenium salts, derived from the highly regioselective C–H sulfenylation of o-benzyl-protected phenols, serve as key precursors. acs.org A photocatalytically induced single-electron transfer to the sulfonium (B1226848) salt initiates the process, leading to the selective cleavage of the S–Arexo bond and the formation of an aryl radical. This highly reactive intermediate undergoes a kinetically favored 5-exo-trig cyclization. Subsequently, a ring expansion, driven by the thermodynamic benefit of rearomatization, yields the final tricyclic 6H-benzo[c]chromene system. acs.org
Another well-explored route is the intramolecular cyclization of biaryl precursors . A common strategy involves the initial synthesis of a biaryl intermediate, often achieved through a Suzuki-Miyaura cross-coupling reaction between a phenyl boronic acid and an o-halo-benzoic acid. researchgate.net This biaryl compound is then subjected to an intramolecular cyclization to form the lactone ring of the 6H-benzo[c]chromen-6-one. researchgate.net An alternative to metal-catalyzed coupling is the direct intramolecular formation of the biaryl from phenylbenzyl ethers. researchgate.net
Cascade reactions offer a more complex and efficient pathway, constructing multiple rings in a single synthetic operation. One such mechanism begins with the formation of a β-enaminone intermediate. This is followed by a Michael addition reaction with a 2-hydroxychalcone, which then triggers a sequence of intramolecular cyclization, dehydration, lactonization, and finally, aromatization to furnish the 6H-benzo[c]chromen-6-one core. researchgate.net
In a distinct four-component reaction, the assembly of the final product occurs through the interception and coupling of two in-situ generated active intermediates. nih.gov This sophisticated approach requires a delicate balance in the formation rates of the participating intermediates to ensure the desired cross-coupling occurs efficiently. nih.gov
Role of Catalysts and Reagents in Reaction Progression
The choice of catalysts and reagents is paramount in directing the reaction toward the desired 4-chloro-6H-benzo[c]chromen-6-one product, often influencing both yield and selectivity.
Metal-based catalysts are frequently employed. Palladium catalysts are instrumental in the Suzuki-Miyaura cross-coupling to form the initial biaryl intermediate. researchgate.netchemrxiv.org In some instances, palladium nanoparticles generated in situ have been shown to effectively catalyze both the initial cross-coupling and a subsequent oxidative lactonization in a one-pot domino reaction under aqueous and aerobic conditions. chemrxiv.org Copper catalysts have also been utilized for remote C–H oxygenation reactions to form 6H-benzo[c]chromen-6-ones from biaryl-2-carboxylic acids, proving particularly effective for electron-rich and neutral substrates. orgsyn.org
Photoredox catalysts play a crucial role in radical-mediated pathways. Iridium complexes, such as Ir(ppy)3, have been shown to be highly effective in promoting the formation of the desired 6H-benzo[c]chromene from S-aryl dibenzothiophenium salt precursors. acs.org In contrast, other photocatalysts like [Ru(bpy)3]Cl2 in the presence of a base were found to predominantly lead to dimerization of the intermediate, highlighting the critical role of the specific catalyst in guiding the reaction pathway. acs.org
Interestingly, metal-free conditions have also been developed, offering a more environmentally benign approach. One such method employs potassium peroxydisulfate (B1198043) (K2S2O8) as an oxidant, with a catalytic amount of silver nitrate, to achieve the cyclization of biaryl-2-carboxylic acids. orgsyn.orgorgsyn.org This O–H/C–H dehydrogenative coupling has demonstrated broad applicability, being largely insensitive to the electronic properties of the starting material. orgsyn.org Furthermore, catalyst-free syntheses have been achieved in aqueous media under microwave irradiation, showcasing a green chemistry approach. rsc.org In some cases, the oxidation of a 6H-benzo[c]chromene precursor to the final 6H-benzo[c]chromen-6-one can be accomplished using aqueous hydrogen peroxide without the need for any activator or catalyst. rsc.org
In multi-component reactions, chiral catalysts such as chiral phosphoric acids (CPA) can be used in conjunction with metal catalysts to achieve high enantioselectivity in the final product. nih.gov
| Catalyst/Reagent System | Reaction Type | Role |
| Palladium Nanoparticles | Domino Suzuki-Miyaura cross-coupling and oxidative lactonization | Catalyzes both C-C bond formation and subsequent lactonization. chemrxiv.org |
| Ir(ppy)3 | Photocatalyzed radical cyclization | Promotes single-electron transfer to initiate radical formation. acs.org |
| Copper Salts | Remote C–H oxygenation | Catalyzes the intramolecular cyclization of biaryl-2-carboxylic acids. orgsyn.org |
| K2S2O8 / AgNO3 | Dehydrogenative coupling | Oxidant system for metal-free cyclization. orgsyn.orgorgsyn.org |
| Chiral Phosphoric Acid (CPA) | Enantioselective four-component reaction | Provides a chiral environment to control stereoselectivity. nih.gov |
| Aqueous H2O2 | Oxidation | Acts as a green oxidant for the conversion of 6H-benzo[c]chromenes. rsc.org |
Kinetic and Thermodynamic Considerations in Compound Formation
The formation of this compound is also governed by kinetic and thermodynamic factors that influence reaction rates and product stability.
In the photocatalyzed radical cyclization pathway, the initial formation of a five-membered ring via a 5-exo-trig cyclization is a kinetically favored process. acs.org This is a common trend in radical cyclizations, where the transition state for the 5-exo closure is generally lower in energy than that for a 6-endo closure. The subsequent ring expansion to the thermodynamically more stable six-membered lactone is driven by the gain in aromaticity of the system. acs.org
For the four-component reaction strategy to be successful, the kinetics of the formation of the two reacting intermediates must be carefully matched. nih.gov Density Functional Theory (DFT) calculations have been employed to study these systems, revealing that comparable energy barriers for the generation of the two distinct intermediates are crucial. If one intermediate is formed significantly faster than the other, it may be consumed by other pathways before the desired cross-interception can occur. nih.gov
| Mechanistic Aspect | Key Consideration | Implication |
| Radical Cyclization | Kinetically favored 5-exo-trig closure | Rapid formation of a five-membered ring intermediate. acs.org |
| Rearomatization | Thermodynamic driving force | Favors the ring expansion to the stable aromatic 6H-benzo[c]chromene core. acs.org |
| Multi-component Reactions | Matched energy barriers for intermediate formation | Ensures efficient coupling of reactive intermediates. nih.gov |
| Metal-Free Dehydrogenative Coupling | Insensitivity to substrate electronics | Indicates broad thermodynamic favorability of the reaction. orgsyn.org |
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra would be crucial for the structural assignment of 4-Chloro-6H-benzo[c]chromen-6-one.
In the ¹H NMR spectrum, the protons on the aromatic rings would exhibit characteristic chemical shifts, typically in the downfield region (δ 7.0-8.5 ppm). The introduction of a chlorine atom at the C-4 position is expected to induce a downfield shift for the adjacent protons due to its electron-withdrawing inductive effect. The coupling patterns (e.g., doublets, triplets, and multiplets) arising from spin-spin interactions between neighboring protons would be instrumental in assigning the specific position of each proton on the benzo[c]chromene core.
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the lactone ring is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The carbon atom bearing the chlorine (C-4) would experience a significant downfield shift. The chemical shifts of the other aromatic carbons would also be influenced by the substituent, providing a complete map of the carbon skeleton.
For the parent compound, 6H-benzo[c]chromen-6-one, the following NMR data has been reported in CDCl₃: orgsyn.org
Table 1: ¹H and ¹³C NMR Data for 6H-benzo[c]chromen-6-one
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (126 MHz, CDCl₃) δ (ppm) |
|---|---|
| 8.35 (ddd, J = 8.0, 1.4, 0.60 Hz, 1H) | 161.2 |
| 8.04–8.08 (m, 1H) | 151.3 |
| 7.98–8.02 (m, 1H) | 134.9 |
| 7.79 (ddd, J = 8.1, 7.3, 1.5 Hz, 1H) | 134.8 |
| 7.54 (ddd, J = 8.0, 7.3, 1.1 Hz, 1H) | 130.6 |
| 7.44 (ddd, J = 8.4, 7.1, 1.6 Hz, 1H) | 130.5 |
| 7.28–7.33 (m, 2H) | 128.9 |
| 124.6 | |
| 122.8 | |
| 121.7 | |
| 121.3 | |
| 118.1 |
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₇ClO₂), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.
The expected exact mass for the molecular ion [M]⁺ of this compound can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O). The presence of a chlorine atom would be readily identifiable from the isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity approximately one-third that of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁷Cl isotope.
For the parent compound, 6H-benzo[c]chromen-6-one, HRMS-APCI analysis yielded an [M+H]⁺ ion at m/z 197.05817, which corresponds to the calculated value of 197.05971 for C₁₃H₉O₂. orgsyn.org
Table 2: Expected HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [C₁₃H₇³⁵ClO₂ + H]⁺ | 231.02073 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
The resulting crystal structure would confirm the planarity of the benzo[c]chromene ring system and the position of the chlorine atom. Furthermore, it would provide insights into the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. While X-ray crystallographic data for the specific title compound is not available, studies on related benzo[c]chromene derivatives have confirmed the general structural features of this class of compounds. hoffmanchemicals.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Properties
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically appearing in the region of 1720-1760 cm⁻¹. Other characteristic peaks would include those for aromatic C=C stretching (around 1600 and 1450 cm⁻¹) and C-H stretching (above 3000 cm⁻¹). The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the benzo[c]chromen-6-one core is expected to give rise to strong absorption bands in the UV region. The position and intensity of these bands are sensitive to the substitution pattern, and the introduction of the chlorine atom may cause a slight shift in the absorption maxima compared to the parent compound.
For the parent 6H-benzo[c]chromen-6-one, the following IR absorption bands have been reported (film): 3073, 1733, 1607, 1505, 1485, 1457 cm⁻¹. orgsyn.org
Table 3: Expected IR and UV-Vis Data for this compound
| Spectroscopic Technique | Expected Absorptions |
|---|---|
| IR (cm⁻¹) | ~1730 (C=O, lactone), ~1600, ~1450 (C=C, aromatic), ~750 (C-Cl) |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of many-body systems. For 4-Chloro-6H-benzo[c]chromen-6-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or higher), can provide deep insights into its geometry, electronic properties, and reactivity. researchgate.net
The optimization of the ground state geometry of this compound using DFT would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the chloro substituent and the lactone ring introduces specific electronic effects that can be quantified. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Furthermore, DFT can be used to calculate various electronic descriptors that shed light on the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the global softness (S). The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This information is critical for predicting how the molecule might interact with other chemical species. For instance, studies on related 4H-benzo[h]chromene derivatives have utilized DFT to understand intramolecular charge transfer and delocalization, which are key to their optical properties.
Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzo[c]chromen-6-one Scaffold
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule |
Note: The values in this table are representative for a substituted benzo[c]chromen-6-one scaffold based on literature for similar compounds and are for illustrative purposes.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While DFT provides information on a static, optimized geometry, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time in a simulated environment (e.g., in a solvent). MD simulations for this compound would involve solving Newton's equations of motion for the atoms of the molecule, governed by a force field.
These simulations are particularly useful for exploring the conformational landscape of the molecule. The benzo[c]chromen-6-one core is largely planar, but the molecule may exhibit some degree of flexibility. MD simulations can reveal the accessible conformations and the energetic barriers between them. This is crucial for understanding how the molecule might adapt its shape upon interacting with a biological target. For instance, conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one has been performed to identify the most stable conformers, which is vital for their biological activity. arxiv.org Similarly, MD simulations can provide insights into the stability of the compound in different environments.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein or a nucleic acid.
For this compound, molecular docking studies would be instrumental in identifying potential biological targets and in elucidating the molecular basis of its activity. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
For example, docking studies on other chromenone derivatives have been used to investigate their potential as inhibitors of enzymes like HIV-1 reverse transcriptase and integrase. nih.gov In the case of this compound, docking could be performed against various cancer-related proteins or other enzymes to hypothesize its mechanism of action. The results of such studies, often presented as binding energies and visualizations of the binding pose, are crucial for the rational design of more potent and selective analogs.
Table 2: Representative Molecular Docking Results for a Chromenone Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83, GLU81, ASP86 |
| B-cell lymphoma 2 (Bcl-2) | -7.9 | TYR101, PHE105, ARG143 |
Note: This table presents hypothetical docking results for a chromenone derivative against common cancer targets, based on published studies on similar compounds, to illustrate the type of data generated. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based descriptors of a set of compounds with their experimentally measured properties. nih.gov These properties can include physicochemical characteristics like boiling point, solubility, or, in the context of drug discovery, biological activity (in which case it is often referred to as Quantitative Structure-Activity Relationship or QSAR).
For this compound, a QSPR study would typically involve a dataset of related benzo[c]chromen-one derivatives with known properties. Various molecular descriptors would be calculated for each compound, encompassing constitutional, topological, geometrical, and electronic features. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the property of interest.
Such models can be highly valuable for predicting the properties of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with desired characteristics. For instance, QSAR/QSPR studies on coumarin (B35378) derivatives have been used to predict their bioactivity. nih.gov A similar approach for this compound and its analogs could accelerate the discovery of compounds with optimized properties.
Structure Activity Relationship Sar Studies
Systematic Structural Modifications and Their Impact on Biological Profiles
Research into the 6H-benzo[c]chromen-6-one scaffold has involved extensive and systematic structural modifications to map out their effects on various biological targets. A key area of exploration has been the substitution at the 3-position of the chromenone ring system, while keeping the core lactone structure intact. mdpi.com These studies have been pivotal in developing potent inhibitors for enzymes such as phosphodiesterase II (PDE2), a target in the treatment of neurodegenerative diseases. mdpi.comnih.gov
Initial efforts focused on introducing a variety of substituents to the hydroxyl group at the 3-position of the parent urolithin structure. mdpi.com The aim was to probe the binding pocket of the target enzyme and optimize the inhibitory activity. The biological activities of these derivatives are often quantified by their half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency.
For instance, a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were synthesized and evaluated as potential PDE2 inhibitors. mdpi.com The length and nature of the alkoxy chain at the 3-position were found to be critical for activity. It was observed that derivatives with alkane substituents of fewer than five carbons at the R¹ position generally exhibited good PDE2 inhibitory activity. mdpi.com
The following table summarizes the in vitro PDE2 inhibitory activity of several 3-substituted 6H-benzo[c]chromen-6-one derivatives, demonstrating the impact of these systematic modifications.
Table 1: In Vitro PDE2 Inhibitory Activity of 3-Substituted 6H-benzo[c]chromen-6-one Derivatives
| Compound | R¹ Substituent at 3-position | IC50 (μM) mdpi.com |
|---|---|---|
| 1b | Ethoxy | >10 |
| 1d | Propoxy | 7.91 ± 0.82 |
| 1e | sec-Butoxy | 15.54 ± 1.17 |
| 1f | Isopentyloxy | 3.67 ± 0.47 |
| 1g | Pentyloxy | 11.21 ± 0.93 |
| 1j | Benzyloxy | >20 |
As shown in the table, the compound 1f , with an isopentyloxy group, demonstrated the most potent inhibitory activity against PDE2, with an IC50 value of 3.67 ± 0.47 μM. mdpi.com This suggests that the size, shape, and lipophilicity of the substituent at this position are finely tuned for optimal interaction with the enzyme's binding site.
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the 6H-benzo[c]chromen-6-one class of compounds, several key pharmacophoric features have been identified.
Hydroxyl and Alkoxy Groups : The presence and position of hydroxyl or alkoxy groups on the aromatic rings are critical. For activity as selective estrogen receptor beta (ERβ) agonists, bis-hydroxyl groups at positions 3 and 8 were found to be essential. nih.gov In studies targeting PDE2, a certain length and lipophilicity of the alkoxy group at the 3-position were necessary for the substituent to interact properly within a hydrophobic binding pocket of the protein. mdpi.com
Hydrogen Bonding Capability : For some targets, the ability of the molecule to act as a hydrogen bond donor is crucial. In the case of A3 adenosine (B11128) receptor agonists, it was found that at least one hydrogen atom on the 5'-uronamide moiety of related nucleoside analogues was necessary for high-affinity binding, presumably to donate a hydrogen bond within the binding site. elsevierpure.com This principle can be extrapolated to the importance of hydrogen-bonding groups on the 6H-benzo[c]chromen-6-one scaffold.
Exploration of Substituent Effects on Bioactivity Modalities
The type and position of substituents on the 6H-benzo[c]chromen-6-one framework can dramatically alter the compound's biological activity profile.
Alkoxy Substituents : As detailed in section 7.1, the nature of the alkoxy group at the 3-position significantly influences PDE2 inhibitory activity. An optimal chain length and branching (as seen with the isopentyl group) can lead to a substantial increase in potency. mdpi.com In other contexts, such as cholinesterase inhibition, methoxy-substituted analogs were consistently found to be the most active within their series. researchgate.net
Halogen Substituents : The introduction of halogen atoms, such as the chlorine in 4-Chloro-6H-benzo[c]chromen-6-one, is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability. The addition of halogens like bromine, chlorine, or fluorine to other heterocyclic scaffolds, such as benzofurans, has been shown to significantly increase anticancer activities. nih.govnih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity to a target protein. nih.gov Therefore, the 4-chloro substituent on the benzo[c]chromen-6-one core is anticipated to influence its biological profile, potentially enhancing its potency or selectivity for certain targets through these mechanisms.
Aromatic Hydroxyl Function : In studies of other classes of compounds, such as 6,7-benzomorphan derivatives, a hydroxyl group on the aromatic ring was found to be crucial for improving sodium channel blocking properties. researchgate.net This highlights the general importance of phenolic hydroxyl groups in mediating interactions with biological targets, a feature also central to the activity of many urolithin-type 6H-benzo[c]chromen-6-ones.
Biological Activities and Pharmacological Modalities Pre Clinical Investigations
Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro)
Derivatives of the 6H-benzo[c]chromen-6-one scaffold have been investigated for their potential as anticancer agents. Specifically, hydroxylated derivatives known as urolithins have shown activity in this area. One such study reported that Urolithin C, a metabolite of ellagitannins, exhibited inhibitory effects on human leukemia (HL-60) cells, with a 50% inhibitory concentration (IC₅₀) of 86.8 µM. This finding highlights the potential of the benzo[c]chromen-6-one core structure as a template for the development of new anti-proliferative compounds.
Antimicrobial and Antifungal Potentials (In Vitro)
The 6H-benzo[c]chromen-6-one framework, central to urolithins, has been a subject of research for its antimicrobial properties. dergipark.org.tr Urolithins, which are metabolites produced by gut microbiota from ellagic acid, have demonstrated a spectrum of antimicrobial activities, including effects against bacteria, fungi, and viruses. dergipark.org.tr
Research into Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one) has shown notable antimicrobial activity against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Campylobacter species, and Vibrio cholerae. mdpi.com However, one study found that Urolithin A was not directly bactericidal or bacteriostatic against Clostridioides difficile or other common intestinal microbes, but it did reduce the expression of toxins from C. difficile and helped repair toxin-induced epithelial damage. nih.gov The collective evidence suggests that the urolithin scaffold is a promising candidate for further investigation in the development of antimicrobial agents. dergipark.org.trcsic.es
Enzyme Inhibition and Modulation of Biological Pathways
A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives have been synthesized and assessed as potential inhibitors of Phosphodiesterase II (PDE2), an enzyme implicated in neurodegenerative diseases. In these studies, urolithins were used as the lead compounds for modification. The research identified an alkoxylated derivative, designated as compound 1f , which demonstrated the most potent inhibitory activity against PDE2, with a reported IC₅₀ value of 3.67 ± 0.47 μM. The activity of this compound was found to be comparable to the known PDE2 inhibitor, BAY 60-7550, in in-vitro cellular studies. This suggests that the 6H-benzo[c]chromen-6-one core is a viable scaffold for developing novel PDE2 inhibitors.
The potential of 6H-benzo[c]chromen-6-one derivatives to inhibit α-amylase, a key enzyme in carbohydrate digestion, has been explored in the context of managing type 2 diabetes. While direct studies on the 4-chloro derivative are limited, research on related urolithins indicates a potential role. One study on Urolithin C noted a moderate correlation between its antioxidant activity and the inhibition of α-amylase. Other research has highlighted urolithins as part of a group of natural compounds with potential antidiabetic effects, which include the inhibition of digestive enzymes like α-amylase. For instance, the ability of urolithins A and B to enhance glucose absorption in various cell types was found to be comparable to metformin.
The 6H-benzo[c]chromen-6-one structure has been a foundation for the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease. dergipark.org.trresearchgate.net While naturally occurring urolithins themselves show negligible inhibitory activity against these enzymes, synthetic derivatives have proven to be potent inhibitors. dergipark.org.trresearchgate.net
A review of synthetic protocols highlighted a series of amino alkyl 6H-benzo[c]chromen-6-one derivatives that exhibited significant AChE inhibitory activity, with IC₅₀ values ranging from 0.8 to 1.7 µM. Several compounds in the same series also showed good BChE inhibition, with IC₅₀ values between 4.2 and 12.1 µM. These activities were compared against standard drugs like donepezil (B133215) and galantamine.
Derivatives of 6H-benzo[c]chromen-6-one have been identified as inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis and a target in the treatment of hormone-dependent breast cancer. Studies have shown that Urolithin A, Urolithin B, and Urolithin C can inhibit aromatase activity, with reported IC₅₀ values in the range of 11 to 21 µM. This indicates that the benzo[c]chromen-6-one scaffold has potential for the development of novel aromatase inhibitors.
Antioxidant Mechanisms and Radical Scavenging Properties
There is no available research data detailing the antioxidant mechanisms or radical scavenging properties of 4-Chloro-6H-benzo[c]chromen-6-one. Studies on its capacity to neutralize free radicals, chelate pro-oxidant metals, or influence antioxidant enzyme expression have not been reported.
Investigations into Molecular Targets and Signaling Pathways (In Vitro and Animal Models)
Specific molecular targets and signaling pathways modulated by this compound have not been identified in published in vitro or animal studies. Consequently, information regarding its interaction with specific proteins, enzymes, or cellular signaling cascades is currently unknown.
Applications in Medicinal Chemistry and Organic Synthesis
Utility as a Privileged Scaffold for Drug Discovery
The concept of "privileged structures," first introduced in the late 1980s, describes molecular frameworks that can serve as ligands for a diverse range of biological targets. columbia.edu The chromone (B188151) ring system, a key component of 4-chloro-6H-benzo[c]chromen-6-one, is widely recognized as such a privileged scaffold. nih.gov This privileged nature is attributed to its ability to present substituents in a well-defined three-dimensional space, allowing for specific interactions with various protein binding sites.
The 6H-benzo[c]chromen-6-one framework itself is found in naturally occurring molecules and forms the basis for compounds with a broad spectrum of biological activities. researchgate.netresearchgate.net Its derivatives have been investigated for their potential in treating neurodegenerative diseases, inflammation, infectious diseases, diabetes, and cancer. nih.gov The incorporation of a chloro-substituent at the 4-position further enhances its utility, providing a handle for synthetic modification and potentially modulating the electronic properties and biological activity of the entire molecule. The use of such privileged structures is an effective strategy in drug discovery, facilitating the generation of innovative hit and lead compounds and streamlining the optimization process. nih.gov
The indole (B1671886) ring, another important heterocyclic aromatic structure, is also considered a privileged scaffold and is present in numerous approved drugs and clinical trial candidates. mdpi.com The strategic combination of a privileged scaffold like the benzo[c]chromen-one core with various substituents allows for the creation of large, diverse compound libraries for high-throughput screening, accelerating the discovery of new bioactive molecules. columbia.edu
Design and Synthesis of Lead Compounds for Therapeutic Development
The 6H-benzo[c]chromen-6-one scaffold has been systematically utilized in the design and synthesis of lead compounds for various therapeutic targets. Researchers have developed series of derivatives based on this core structure to explore their potential as inhibitors of key enzymes implicated in disease.
One notable area of investigation is the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov While naturally occurring hydroxylated 6H-benzo[c]chromen-6-one derivatives, known as urolithins, show negligible activity against acetylcholinesterase and butyrylcholinesterase, synthetic modifications of the scaffold have yielded potent inhibitors. nih.gov A series of novel 6H-benzo[c]chromen-6-one and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives were designed and synthesized, demonstrating activity comparable to existing drugs like rivastigmine (B141) and donepezil (B133215) in both in vitro and in vivo studies. nih.gov
In another example, the 6H-benzo[c]chromen-6-one skeleton was used as a template to design inhibitors of phosphodiesterase 2 (PDE2), a target for neuroprotective agents. mdpi.com Starting from urolithins as lead compounds, a series of new derivatives were synthesized and evaluated. The most promising compounds from this series exhibited significant inhibitory activity against PDE2 and showed protective effects in cell-based models of cytotoxicity. mdpi.com
The process often involves the synthesis of a library of related compounds with systematic variations to establish a structure-activity relationship (SAR). For instance, various alkyl, benzyl, and heterocyclic moieties have been introduced onto the 6H-benzo[c]chromen-6-one framework to probe their effect on biological activity. mdpi.com The discovery of potent and orally active drug candidates, such as the MDM2 inhibitor AA-115/APG-115, which is currently in clinical trials for cancer, highlights the success of such lead optimization strategies, even with different core structures like spirooxindoles. nih.gov
Table 1: Examples of 6H-Benzo[c]chromen-6-one Derivatives and their Therapeutic Targets
| Compound Derivative | Target | Therapeutic Area | Reference |
|---|---|---|---|
| 6H-Benzo[c]chromen-6-one derivatives | Acetylcholinesterase, Butyrylcholinesterase | Alzheimer's Disease | nih.gov |
| 7,8,9,10-Tetrahydro-benzo[c]chromen-6-one derivatives | Acetylcholinesterase, Butyrylcholinesterase | Alzheimer's Disease | nih.gov |
| Substituted 6H-benzo[c]chromen-6-one derivatives | Phosphodiesterase 2 (PDE2) | Neuroprotection | mdpi.com |
Building Block for the Construction of Complex Polycyclic Systems
Beyond its direct applications in medicinal chemistry, this compound and its parent scaffold serve as versatile building blocks for the synthesis of more complex polycyclic systems. The inherent reactivity of the chromene core and the strategic placement of functional groups allow for a variety of chemical transformations.
Several synthetic strategies have been developed for the efficient construction of the 6H-benzo[c]chromen-6-one ring system itself. These methods often involve cascade reactions or one-pot procedures, starting from readily available materials. For example, a copper-catalyzed, one-pot synthesis has been reported for the formation of chloro-substituted 9-phenyl-6H-benzo[c]chromen-6-ones from 4-(phenylethynyl)-2H-chromene-3-carbaldehydes and phenylacetylenes. researchgate.net Another approach involves the catalyst-free cascade reactions of furan (B31954) derivatives in aqueous media under microwave irradiation to produce diversely substituted 6H-benzo[c]chromenes, which can then be oxidized to the corresponding 6H-benzo[c]chromen-6-ones. rsc.org
The 6H-benzo[c]chromene scaffold can also be assembled through photocatalytic radical cyclization sequences. acs.org In this method, S-aryl dibenzothiophenium salts, derived from o-benzyl-protected phenols, undergo a photocatalytically triggered cyclization to form the tricyclic benzo[c]chromene system. acs.org
Once formed, the this compound can be further elaborated. The chlorine atom at the 4-position is a key functional group that can participate in various cross-coupling reactions, such as Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. This functionalization is crucial for building molecular complexity and for creating libraries of compounds for drug discovery. The use of benzo[c]furans, which are structurally related to benzo[c]chromenes, as building blocks in Diels-Alder reactions to construct linear polycyclic aromatic compounds further illustrates the synthetic utility of this class of compounds. researchgate.net The development of synthetic methods for related heterocyclic systems, such as benzo[1,2-b:4,5-b']dithiophene, for applications in materials science as semiconducting polymers, also underscores the importance of such fused-ring systems as synthetic platforms. nih.gov
Future Research Directions and Outlook
Development of Novel and Efficient Synthetic Transformations
Future synthetic research should prioritize the development of efficient and versatile methods for the direct synthesis of 4-Chloro-6H-benzo[c]chromen-6-one and its derivatives. While general methods for the synthesis of the 6H-benzo[c]chromen-6-one core exist, specific and high-yielding routes to the 4-chloro analog are not yet established.
Key areas for exploration include:
Catalyst-Free and Green Synthesis: Building upon catalyst-free methods developed for the synthesis of substituted 6H-benzo[c]chromenes in aqueous media, future work could adapt these environmentally friendly protocols for the 4-chloro derivative. rsc.org This would involve exploring the reactivity of suitable precursors under microwave irradiation to facilitate intramolecular cycloadditions and subsequent oxidations. rsc.org
Transition Metal-Catalyzed Cross-Coupling Strategies: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been effectively used to construct the benzo[c]chromen-one skeleton. nih.gov Future research could investigate the use of 4-chloro-substituted precursors in these domino reactions to directly install the desired functionality.
Photochemical and Radical Cyclizations: Recent advances in photoredox catalysis and radical cyclizations offer promising avenues for the synthesis of complex heterocyclic systems. acs.org Investigating visible-light-mediated intramolecular C-H arylation of appropriately substituted precursors could provide a mild and efficient route to this compound. acs.org
A particularly relevant starting material for these synthetic explorations is 4-chloro-3-formylcoumarin . Its established reactivity makes it a versatile building block for constructing the target compound and its derivatives.
Exploration of Undiscovered Biological Activities and Targets
The 6H-benzo[c]chromen-6-one scaffold is a known pharmacophore, with derivatives exhibiting a range of biological activities. A significant future direction for this compound is the systematic exploration of its potential as a therapeutic agent.
Promising areas of investigation include:
Phosphodiesterase (PDE) Inhibition: Derivatives of 6H-benzo[c]chromen-6-one have been identified as potential inhibitors of phosphodiesterase 2 (PDE2), an enzyme implicated in various neurological and cardiovascular disorders. mdpi.comnih.govresearchgate.netnih.gov Future studies should assess the inhibitory activity of this compound against a panel of PDE enzymes to determine its potency and selectivity.
Estrogen Receptor (ER) Modulation: The benzo[c]chromen-6-one core has been shown to act as a selective estrogen receptor beta (ERβ) agonist. nih.govnih.govresearchgate.net Given the role of ERβ in various physiological processes, including in the central nervous system and in certain cancers, evaluating the interaction of this compound with both ERα and ERβ is a critical research avenue. nih.govnih.gov
Anticancer Activity: Various chromene derivatives have demonstrated anticancer properties. nih.govnih.gov The introduction of a halogen atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, screening this compound against a diverse panel of cancer cell lines is warranted to uncover any potential cytotoxic or cytostatic effects.
Integration of Advanced Computational and Experimental Approaches
To accelerate the discovery and optimization of this compound-based compounds, a synergistic approach combining computational modeling and experimental validation is essential.
Future research should incorporate:
Molecular Docking and Simulation: In silico docking studies can predict the binding affinity and mode of interaction of this compound with various biological targets, such as the active sites of PDE2 or the ligand-binding domain of ERβ. This can help prioritize experimental testing and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Once a series of 4-chloro-substituted benzo[c]chromen-6-one derivatives with measured biological activity is available, QSAR models can be developed. These models will help to identify the key structural features that govern activity and to predict the potency of novel, untested compounds.
ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This early assessment of drug-likeness can help to identify and address potential liabilities in the drug development process.
Bio-inspired Synthesis and Derivatization from Natural Product Analogues
Nature provides a rich source of inspiration for the design of new bioactive molecules. Urolithins, which are natural metabolites with a 6H-benzo[c]chromen-6-one core, are known to possess various beneficial health effects. nih.gov
Future research directions in this area include:
Synthesis of Halogenated Urolithin Analogues: The synthesis of chlorinated analogues of naturally occurring urolithins, including a 4-chloro derivative, could lead to compounds with enhanced biological activity or improved pharmacokinetic profiles.
Semi-synthesis and Derivatization: Starting from readily available natural products containing the benzo[c]chromen-one scaffold, semi-synthetic approaches could be employed to introduce a chlorine atom at the 4-position. This would provide a rapid route to novel derivatives for biological screening.
Expanding the Scope of Structure-Activity Relationship Studies to New Biological Paradigms
A crucial aspect of future research will be to conduct comprehensive structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold affect its biological activity.
Key areas for SAR exploration include:
Systematic Substitution Analysis: The synthesis and biological evaluation of a library of derivatives with various substituents at different positions of the benzo[c]chromen-one core, while retaining the 4-chloro group, will be essential. This will provide a detailed understanding of the SAR and guide the design of optimized compounds.
Exploration of Different Halogens: Investigating the effect of other halogens (fluorine, bromine, iodine) at the 4-position will provide insights into the role of halogen bonding and electronic effects on biological activity.
Investigation of Novel Biological Targets: As new biological data emerges for this compound and its analogs, SAR studies should be extended to these new targets to develop compounds with novel mechanisms of action. This iterative process of synthesis, biological testing, and SAR analysis will be key to unlocking the full therapeutic potential of this promising chemical scaffold. nih.govnih.gov
Q & A
Q. What are the conventional synthetic routes for 4-chloro-6H-benzo[c]chromen-6-one?
The compound can be synthesized via cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes under optimized conditions, yielding benzo[c]chromen-6-one derivatives . Alternative methods include domino Michael/Michael/hemiacetalization reactions catalyzed by modular dinuclear oxazaborolidines (MDOs), which are efficient for constructing the core scaffold with high stereoselectivity .
Q. How are the structural and electronic properties of this compound characterized?
Characterization typically involves NMR (¹H, ¹³C), FTIR, and mass spectrometry to confirm the molecular structure. Substituent effects on fluorescence can be analyzed using UV-Vis and fluorescence spectroscopy, where chloro-substitution at the 4-position alters electron density and photophysical behavior . X-ray crystallography may further elucidate spatial arrangements in derivatives .
Advanced Research Questions
Q. How do substituent modifications influence the fluorescence and metal-binding properties of benzo[c]chromen-6-one derivatives?
Substituents at the 4-position significantly modulate fluorescence. For example, (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one exhibits fluorescence enhancement upon metal binding (e.g., Fe³⁺), contrasting with quenching observed in unsubstituted analogs. This suggests that electron-donating groups enhance metal coordination and fluorescence output, enabling applications as "on-off" sensors . Computational studies (DFT) can further predict substituent-dependent electronic transitions .
Q. What strategies optimize this compound derivatives for cholinesterase inhibition?
Structure-activity relationship (SAR) studies reveal that introducing a three-carbon spacer between the benzo[c]chromen-6-one core and a piperazine moiety enhances acetylcholinesterase (AChE) inhibition. For instance, compound 58 (with a piperazine-linked side chain) showed improved binding to AChE's catalytic site compared to unmodified analogs, likely due to enhanced hydrophobic interactions and hydrogen bonding . In vitro assays using Ellman’s method are critical for validating inhibitory activity .
Q. How does stereoselectivity impact the synthesis and bioactivity of hexahydro-6H-benzo[c]chromen-6-one derivatives?
Diastereodivergent synthesis using MDO catalysts allows selective formation of cis- or trans-hexahydro derivatives. For example, cis-isomers (dr up to 98:2, ee >99%) exhibit distinct conformational rigidity, influencing their binding to biological targets like G-quadruplex DNA. Stereochemical outcomes are rationalized via transition-state modeling and non-covalent interactions (e.g., π-stacking) between catalysts and intermediates .
Q. What are the limitations of this compound as a fluorescent probe, and how can they be addressed?
While the parent compound shows moderate fluorescence, its sensitivity to pH and solvent polarity limits utility in complex matrices. Derivatization with hydrophilic groups (e.g., sulfonate or polyethylene glycol chains) improves aqueous solubility and reduces aggregation-induced quenching. Comparative studies with urolithin analogs (e.g., 3,8-dihydroxy-6H-benzo[c]chromen-6-one) highlight the role of hydroxyl groups in enhancing metal selectivity .
Methodological Considerations
Q. How to resolve contradictions in reported fluorescence data for substituted benzo[c]chromen-6-ones?
Discrepancies often arise from variations in solvent polarity, excitation wavelengths, or metal ion concentrations. Standardizing experimental conditions (e.g., using buffered solutions at fixed pH) and employing time-resolved fluorescence spectroscopy can differentiate static vs. dynamic quenching mechanisms. Control experiments with competing ions (e.g., Zn²⁺, Cu²⁺) validate specificity .
Q. What computational tools are suitable for predicting the bioactivity of this compound derivatives?
Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations can model interactions with targets like AChE or G-quadruplex DNA. QSAR models trained on inhibition data (IC₅₀ values) identify critical descriptors (e.g., logP, polar surface area) for optimizing pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
